molecular formula C14H9F3N4OS B5608269 5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5608269
M. Wt: 338.31 g/mol
InChI Key: GTDYZFGBEDRRDL-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that features a furan ring, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with 2-(trifluoromethyl)benzylideneamine, followed by cyclization with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The furan and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the furan or triazole rings.

Scientific Research Applications

5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2-FURYL)-4-((2-METHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
  • **5-(2-FURYL)-4-((2-CHLORO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
  • **5-(2-FURYL)-4-((2-BROMO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The presence of the trifluoromethyl group in 5-(2-FURYL)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4OS/c15-14(16,17)10-5-2-1-4-9(10)8-18-21-12(19-20-13(21)23)11-6-3-7-22-11/h1-8H,(H,20,23)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDYZFGBEDRRDL-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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